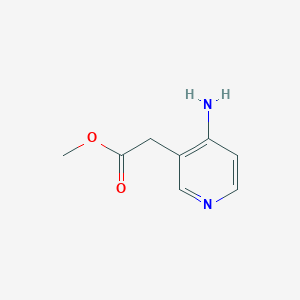
Methyl 2-(4-aminopyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminopyridin-3-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminopyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 4-aminopyridine and methyl chloroacetate under similar conditions. The choice of solvent and base can vary, but the overall reaction mechanism remains consistent.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-aminopyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-aminopyridin-3-yl)acetate
- Methyl 2-(3-aminopyridin-4-yl)acetate
- Ethyl 2-(4-aminopyridin-3-yl)acetate
Uniqueness
Methyl 2-(4-aminopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
methyl 2-(4-aminopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3,(H2,9,10) |
Clave InChI |
QUDZEBBYCVVGKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



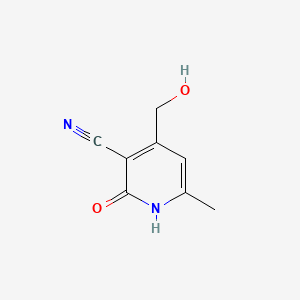
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
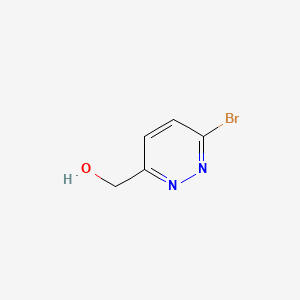

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
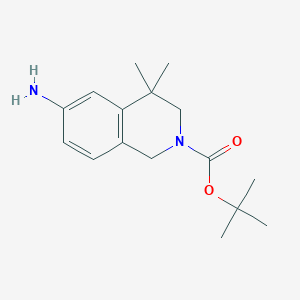

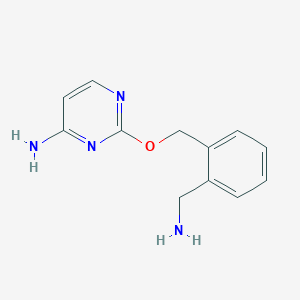
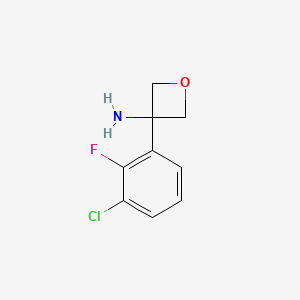
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
